Product packaging for 3-Methyl-1lambda6,4-thiazepane-1,1-dione(Cat. No.:)

3-Methyl-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B13150917
M. Wt: 163.24 g/mol
InChI Key: DLJWOBAPRXXBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1lambda6,4-thiazepane-1,1-dione is a synthetic organic compound featuring a seven-membered 1,4-thiazepine ring core, characterized by a sulfone group and a methyl substituent. While specific biological data for this compound is limited, its core structure is closely related to a class of heterocyclic molecules that have demonstrated significant potential in medicinal chemistry research. Compounds based on the 1,4-thiazepine scaffold, particularly those with a 1,1-dioxide (sulfone) moiety, have been identified as key pharmacophores in the development of enzyme inhibitors. For instance, related 1,4-thiazepine sulfones have been investigated as potent and selective inhibitors of BACE1 and BACE2, which are prime therapeutic targets for conditions such as Alzheimer's disease . The presence of both nitrogen and sulfur atoms within the heterocyclic ring makes derivatives of this class versatile ligands for various biological targets. Researchers may find value in exploring this compound for its potential application in neuropharmacology, enzyme inhibition studies, and as a building block for the synthesis of more complex molecules for high-throughput screening campaigns. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2S B13150917 3-Methyl-1lambda6,4-thiazepane-1,1-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

3-methyl-1,4-thiazepane 1,1-dioxide

InChI

InChI=1S/C6H13NO2S/c1-6-5-10(8,9)4-2-3-7-6/h6-7H,2-5H2,1H3

InChI Key

DLJWOBAPRXXBBN-UHFFFAOYSA-N

Canonical SMILES

CC1CS(=O)(=O)CCCN1

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 1λ⁶,4 Thiazepane 1,1 Dione and Analogues

Strategies for 1,4-Thiazepane (B1286124) Ring Formation

The construction of the 1,4-thiazepane scaffold is a key challenge in synthetic organic chemistry. Various strategies have been developed to achieve this, ranging from classical cyclization reactions to modern transition-metal-catalyzed and one-pot protocols.

Cyclization Reactions

Cyclization reactions represent a fundamental approach to forming the 1,4-thiazepane ring. These methods typically involve the intramolecular reaction of a linear precursor containing the necessary nitrogen and sulfur heteroatoms, or the intermolecular reaction of two or more components that assemble to form the final ring structure.

A prominent and efficient method for synthesizing 1,4-thiazepanones, which are direct precursors to 1,4-thiazepanes, involves the reaction between 1,2-amino thiols (such as cysteamine) and α,β-unsaturated esters. nih.gov This reaction proceeds via a tandem conjugate addition of the thiol to the ester, followed by an intramolecular cyclization of the amine onto the ester carbonyl group. nih.gov

Historically, these cyclization reactions under basic conditions were slow, often taking 3 to 7 days and resulting in low yields. nih.gov However, recent improvements have significantly shortened reaction times to less than three hours by using milder reaction conditions and more reactive esters, such as trifluoroethyl esters. nih.gov The optimization of bases and the use of acyl transfer additives like imidazole (B134444) have also been shown to improve yields. nih.gov For instance, an initial screen showed that while bases like DIEA and Et₃N did not yield the product, DBU produced the desired 1,4-thiazepanone, and the addition of imidazole further increased the yield. nih.gov This improved protocol is compatible with a broad range of α,β-unsaturated esters, including those with aromatic and heterocyclic substituents. nih.gov

Table 1: Examples of 1,4-Thiazepanone Synthesis via Cysteamine (B1669678) Cyclization

α,β-Unsaturated Ester SubstituentBase/AdditiveReaction Time (h)Yield (%)Reference
3-(2-thienyl)-acrylic acid methyl esterDBU-11 nih.gov
3-(2-thienyl)-acrylic acid methyl esterDBU / Imidazole-53 nih.gov
Various aromatic estersOptimized Conditions0.5 - 3Good nih.gov
Non-aromatic estersOptimized Conditions-Comparable to aromatic nih.gov

Another approach involves the electrophilic cyclization of N-propargylic β-enaminothiones. researchgate.net These thiol-containing intermediates are generated by the thionation of N-propargylic β-enaminones using Lawesson's reagent. researchgate.net Subsequent treatment with a Lewis acid, such as zinc chloride, in refluxing chloroform (B151607) induces a 7-exo-dig cyclization to furnish 2-methylene-2,3-dihydro-1,4-thiazepines in good to high yields. researchgate.net This strategy demonstrates a high tolerance for various functional groups. researchgate.net

Additionally, bicyclic thiazolidinyl-1,4-thiazepines can be prepared through the reaction of azadithiane compounds with Michael acceptors. nih.gov The proposed mechanism involves the formation of a thiolate-iminium intermediate via the ring-opening of the azadithiane. nih.gov This thiolate then attacks the Michael acceptor, leading to a zwitterionic intermediate that undergoes a favored 7-endo-trig cyclization to form the seven-membered 1,4-thiazepine ring. nih.gov

Thiourea (B124793) and its derivatives serve as versatile building blocks for the synthesis of various sulfur- and nitrogen-containing heterocycles, including thiazepines and related structures. The condensation of thiourea derivatives with appropriate bifunctional electrophiles is a common strategy. For example, reacting N-substituted thioureas with 1,4-dibromobutane (B41627) leads to the formation of 1,3-thiazepine (B12646109) derivatives. researchgate.net

In a related synthesis, 2-imino-1,3-thiazinan-4-ones, which are six-membered analogues, can be prepared from the reaction of thioureas with α,β-unsaturated carboxylic esters. nih.gov This reaction can proceed through the isolation and subsequent cyclization of an intermediate acyl thiourea. nih.gov In some cases, such as with maleic or fumaric acids, the hydrochlorides of the target 2-imino-thiazinans can be obtained in a one-pot synthesis. nih.gov The condensation of N-(4-hydroxybutyl)-N'-R-thioureas, formed from 4-amino-1-butanol (B41920) and isothiocyanates, can be cyclized with hydrohalic acids to yield 2-(R-imino)hexahydro-1,3-thiazepines. researchgate.net

Transition-Metal-Catalyzed Approaches in N,S-Heterocycle Synthesis

Transition-metal catalysis has become a powerful tool for the construction of heterocyclic rings, offering advantages in efficiency, atom economy, and selectivity. mdpi.comresearchgate.net These methods facilitate the formation of C-N and C-S bonds, which are essential for assembling N,S-heterocycles like 1,4-thiazepanes. mdpi.com Catalysts based on palladium, rhodium, copper, and iron have been extensively used in a variety of cyclization reactions. mdpi.comfrontiersin.org

Key strategies in this area include:

C-H Functionalization: This approach allows for the direct formation of C-N or C-S bonds by activating otherwise inert C-H bonds, streamlining synthetic pathways. frontiersin.org For instance, rhodium-catalyzed C(sp³)-H functionalization has been used to afford saturated N-heterocycles. frontiersin.org

Isomerization Reactions: Metal-catalyzed isomerization of allylic systems can generate reactive iminium intermediates that, in the presence of a tethered nucleophile (like a thiol), can undergo cyclization to form heterocycles. nih.gov

Carboamination: The enantioselective carboamination of unactivated alkenes, catalyzed by copper complexes, provides a route to N-heterocycles with high enantioselectivity. frontiersin.org

These transition-metal-catalyzed reactions are valued for their ability to rapidly assemble complex cyclic structures that would be challenging to construct using traditional methods. mdpi.com

One-Pot Synthetic Protocols for Sulfur Heterocycles

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. A notable strategy for preparing a wide range of sulfur-nitrogen heterocycles involves the use of sulfur monochloride (S₂Cl₂) with simple organic substrates. arkat-usa.orgumich.edu

This approach utilizes cascade transformations where a sequence of reactions occurs in a controlled manner. arkat-usa.org For example, the reaction can be initiated by the oxidation of an amine to an immonium salt, which then converts to a reactive enamine. This enamine can be trapped by another molecule of S₂Cl₂, leading to cyclization and the formation of a heterocyclic ring. arkat-usa.org Through careful selection of reagents and reaction sequences, this methodology allows for the synthesis of diverse heterocyclic systems, including 1,4-thiazines, in a single operational step. arkat-usa.org

Stereoselective Synthesis Considerations for Thiazepane Derivatives

The synthesis of specific stereoisomers of thiazepane derivatives is crucial, as the three-dimensional arrangement of atoms significantly influences biological activity. Achieving stereocontrol in the synthesis of these seven-membered rings can be accomplished through several established strategies.

One primary approach involves the use of enantiomerically pure starting materials. For the 1,4-thiazepane scaffold, this can be achieved by employing chiral 1,2-amino thiols in cyclization reactions. nih.gov The inherent chirality of the starting material is directly translated into the final product, ensuring a specific stereochemical outcome.

Another effective method is the diastereoselective expansion of a pre-existing, stereochemically defined smaller ring. For instance, diastereomerically pure azepane derivatives have been successfully prepared through a piperidine (B6355638) ring expansion with excellent stereoselectivity and regioselectivity. rsc.org This strategy, when applied to sulfur-containing rings, could provide a reliable route to optically active thiazepanes. Furthermore, stereoselective synthesis of related heterocyclic systems, such as thiazoles, underscores the importance and feasibility of developing methods that control stereochemistry, which is vital for producing compounds with desired therapeutic effects. nih.gov

Installation of the Sulfone Moiety (1,1-Dioxide)

The sulfone group (1,1-dioxide) is a defining feature of 3-Methyl-1λ⁶,4-thiazepane-1,1-dione and is critical to its chemical properties. The installation of this moiety is typically achieved either by oxidation of a precursor thioether or by constructing the ring using a sulfonylation reaction.

Sulfur Oxidation Reactions

The most direct method for preparing cyclic sulfones is the oxidation of the corresponding cyclic thioether. mdpi.com This transformation can be accomplished using a wide array of oxidizing agents. The choice of oxidant and reaction conditions allows for selective conversion, often proceeding through a sulfoxide (B87167) intermediate.

Hydrogen peroxide (H₂O₂) is a versatile and environmentally friendly oxidant for this purpose. beilstein-journals.org The degree of oxidation can often be controlled by adjusting the reaction conditions. For example, treating a thioether with one mole of H₂O₂ at room temperature may yield the sulfoxide, whereas using an excess of the oxidant at a higher temperature leads to the formation of the sulfone. beilstein-journals.org Common oxidants used for the thioether-to-sulfone conversion are summarized in the table below. mdpi.comgoogle.com

Oxidizing AgentTypical ConditionsNotes
Hydrogen Peroxide (H₂O₂)Acetic acid, elevated temperatureConsidered a "green" oxidant; selectivity can be controlled. beilstein-journals.orggoogle.com
meta-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (DCM), room temperatureA common and effective reagent for epoxidations and sulfur oxidations. mdpi.com
Potassium Permanganate (KMnO₄)Aqueous solution, often with acid or baseA strong oxidant, may not be suitable for sensitive substrates. mdpi.com
Oxone (KHSO₅)Methanol/water, room temperatureA versatile and stable solid oxidant. google.com

Modern, sustainable methods, including photocatalytic systems, have also been developed for the selective oxidation of thioethers using air or O₂ as the ultimate oxidant. researchgate.net

Sulfonylation Reactions in Cyclic Sulfonamide Synthesis

An alternative to oxidation is to form the heterocyclic ring via an intramolecular sulfonylation reaction. This approach builds the cyclic sulfonamide core directly. A common strategy involves the cyclization of a linear precursor containing both an amine and a sulfonyl chloride group. nih.govsigmaaldrich.com Sulfonyl chlorides are highly reactive and readily couple with amines to form the stable sulfonamide S-N bond. sigmaaldrich.comorganic-chemistry.org

The synthesis can be designed such that a molecule with a terminal amine and a terminal sulfonyl chloride is induced to cyclize, forming the thiazepane ring in a single step. The sulfonyl chloride itself can be prepared in situ from a corresponding thiol or sulfonic acid. organic-chemistry.org This method is broadly applicable for creating a variety of cyclic sulfonamides.

Mechanochemical and Green Chemistry Approaches in Sulfonamide Synthesis

In line with the principles of sustainable chemistry, several environmentally benign methods for sulfonamide synthesis have been developed. These approaches aim to minimize waste, avoid hazardous solvents, and reduce energy consumption. tandfonline.com

Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, offers a solvent-free route to sulfonamides. rsc.org One such protocol involves a one-pot, double-step procedure that starts from disulfides and proceeds through a tandem oxidation-chlorination followed by amination, all within a ball mill. rsc.org

Other green approaches include conducting sulfonylation reactions in water, which eliminates the need for volatile organic solvents. rsc.orgresearchgate.net Additionally, catalytic methods using novel systems, such as magnetite-immobilized nano-Ruthenium catalysts, have been developed for the environmentally friendly synthesis of sulfonamides from alcohols, producing only water as a byproduct. acs.org

Diversity-Oriented Synthesis (DOS) of Thiazepane Scaffolds

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening in drug discovery. mdpi.com Applying DOS principles to the thiazepane scaffold allows for the rapid creation of libraries of analogues, exploring a wide range of chemical space. nih.govnih.gov

A key DOS approach involves using multicomponent reactions where three or more starting materials are combined in a single step to form a complex product. This has been successfully applied to the synthesis of 1,4-thiazepine derivatives under microwave-assisted, solvent-free conditions, providing rapid and efficient access to diverse structures. nih.gov Another strategy is to design a core scaffold with multiple "appendage-diversification sites" that can be modified with various chemical groups to investigate structure-activity relationships (SAR). nih.gov

Branching-Folding Strategies for Cyclic Sulfonamides

A sophisticated DOS strategy known as the "branching-folding" approach has been developed to access biologically interesting cyclic sulfonamides with significant scaffold diversity. nih.govnih.gov This method allows for the creation of complex and medium-sized rings from common starting materials. nih.govresearchgate.net

Branching Phase : In this stage, a common substrate is subjected to a variety of different annulation (ring-forming) reactions. nih.govresearchgate.net Each distinct reaction type creates a new and structurally unique molecular scaffold, branching out from the common starting point.

Folding Phase : The structurally diverse intermediates from the branching phase are then subjected to a common ring-expansion reaction. nih.govnih.gov This "folding" step transforms the intermediates into a library of sulfonamides bearing medium-sized rings, a class of structures that is often underrepresented in screening collections. nih.gov

This branching-folding pathway provides a highly efficient means of generating novel cyclic sulfonamide libraries with high scaffold diversity, ideal for discovering new bioactive molecules. nih.gov

Linker-Mediated Cyclization and Functionalization

A key strategy in the synthesis of 1,4-thiazepane cores involves linker-mediated cyclization, where a flexible molecular fragment connects two reactive ends, facilitating the formation of the seven-membered ring. This approach allows for the incorporation of diverse functionalities.

One prominent example is the one-pot synthesis of 1,4-thiazepanones, which are precursors to 1,4-thiazepanes. nih.gov This method utilizes the reaction of α,β-unsaturated esters with 1,2-amino thiols. nih.gov In this context, the α,β-unsaturated ester acts as a three-carbon linker that undergoes a tandem conjugate addition and cyclization sequence. The process is initiated by the conjugate addition of the thiol group of the amino thiol to the β-carbon of the α,β-unsaturated ester. This is followed by an intramolecular cyclization, where the amino group attacks the ester carbonyl, forming the thiazepanone ring. nih.gov

The efficiency of this reaction is influenced by the choice of base and solvent. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to catalyze the cyclization, although yields can be modest. nih.gov The use of acyl transfer additives like imidazole can significantly improve the yield. nih.gov Solvents such as tetrahydrofuran (B95107) and acetonitrile (B52724) are well-suited for this reaction, with acetonitrile allowing the reaction to proceed efficiently at ambient temperature. nih.gov

This methodology offers a significant improvement over older methods that required long reaction times (3-7 days) and often resulted in low yields. nih.gov The versatility of this approach is demonstrated by its tolerance for a broad scope of α,β-unsaturated esters, including those with various substituents on the aromatic ring of cinnamic esters. nih.gov

The resulting 1,4-thiazepanones can be subsequently functionalized. For example, reduction of the ketone functionality leads to the corresponding 1,4-thiazepanes, which can be further modified, for instance, by acylation of the nitrogen atom to introduce additional diversity. nih.gov The oxidation of the sulfur atom to a sulfone, as in 3-Methyl-1λ⁶,4-thiazepane-1,1-dione, represents a further functionalization step to modulate the compound's physicochemical properties.

A summary of representative linker-mediated cyclizations for the synthesis of 1,4-thiazepanones is presented in the table below.

Starting MaterialsReagents and ConditionsProductYield (%)Reference
α,β-Unsaturated Ester, 1,2-Amino ThiolDBU, Imidazole, Acetonitrile1,4-Thiazepanone53% nih.gov
Cinnamic Esters, CysteamineTrifluoroethyl ester, mild conditionsSubstituted 1,4-Thiazepanones50-83% nih.gov
N-propargylic β-enaminonesLawesson's reagent, then ZnCl22-methylene-2,3-dihydro-1,4-thiazepinesGood to high nih.gov

Challenges and Innovations in Thiazepane Synthesis

The synthesis of thiazepanes and other seven-membered rings is often hampered by several challenges. The formation of these medium-sized rings is entropically disfavored compared to the formation of five- or six-membered rings. nih.gov This can lead to competitive side reactions and lower yields. Additionally, transannular strain can destabilize the ring system, making its formation more difficult. nih.gov

Traditional methods for thiazepane synthesis often suffered from long reaction times, harsh reaction conditions, and limited substrate scope. nih.gov For example, the cyclization of cysteamine with α,β-unsaturated esters under basic conditions could take several days and frequently resulted in poor yields. nih.gov Other routes, such as those involving conjugate additions to α,β-unsaturated lactones and lactams, limit the diversity of possible products by forcing specific substituents at certain positions. nih.gov

Innovations in this field have focused on overcoming these challenges. The development of one-pot tandem reactions, such as the conjugate addition-cyclization strategy for 1,4-thiazepanones, represents a significant advancement. nih.gov This approach improves efficiency by reducing the number of synthetic steps and purification procedures. The use of more reactive esters, such as trifluoroethyl esters, and milder reaction conditions has broadened the substrate scope and improved reaction times to as little as 0.5-3 hours. nih.gov

Another innovative approach involves the electrophilic cyclization of N-propargylic β-enaminothiones, which are synthesized from N-propargylic β-enaminones. nih.gov This method, utilizing zinc chloride as a catalyst, provides an efficient route to functionalized 1,4-thiazepines. nih.gov Such novel cyclization strategies that proceed with high efficiency and tolerate a wide range of functional groups are crucial for generating libraries of thiazepane analogues for applications in drug discovery and fragment-based screening. nih.govnih.gov The focus on creating scaffolds with high three-dimensional character, like the 1,4-thiazepane ring, is a key trend in modern medicinal chemistry to improve target specificity. nih.gov

Based on a thorough review of the provided search results, it is not possible to generate the requested article on "3-Methyl-1lambda6,4-thiazepane-1,1-dione". While the compound is listed in chemical databases such as PubChem (CID 66218041) and by chemical suppliers, no experimental spectroscopic data (¹H NMR, ¹³C NMR, or Infrared) corresponding to this specific molecule could be located.

The instructions require a detailed and scientifically accurate analysis based on research findings, including data tables for ¹H NMR, ¹³C NMR, and IR spectroscopy. Without access to published spectra or characterization data for "this compound," generating the specified content would require speculation or the use of data from unrelated compounds, which would violate the core requirements of accuracy and strict adherence to the subject matter. Therefore, the article cannot be written in accordance with the provided instructions.

Spectroscopic Characterization and Structural Elucidation of 3 Methyl 1λ⁶,4 Thiazepane 1,1 Dione

Vibrational Spectroscopy

Raman Spectroscopy Applications in Structural Analysis

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a compound. nih.gov It is particularly useful for identifying the vibrational modes of functional groups and elucidating the conformational structure of molecules. nih.gov For 3-Methyl-1λ⁶,4-thiazepane-1,1-dione, Raman spectroscopy can identify characteristic vibrations associated with the sulfonamide group, the heterocyclic ring, and the methyl substituent.

The analysis of related sulfonamide compounds reveals distinct spectral regions corresponding to specific molecular motions. nih.govrsc.org The sulfonyl group (SO₂) typically exhibits strong, characteristic stretching vibrations. Asymmetric and symmetric stretching modes for sulfonamides are generally observed in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The S-N bond vibration is also a key indicator, often appearing in the 914–897 cm⁻¹ region. rsc.org Vibrations corresponding to the methyl group, such as C-H stretching and bending modes (βCH₃), and CH₂ group vibrations (νCH₂) within the thiazepane ring, are also expected to be prominent features in the spectrum. nih.gov These specific Raman shifts allow for a detailed structural confirmation of the molecule.

Expected Raman Shift (cm⁻¹)Vibrational Mode AssignmentReference Moiety
2975 - 2850C-H Stretching (CH₃, CH₂)Alkyl Groups westmont.edu
~1450β(CH₃) BendingSulfonamides nih.gov
1320 - 1310νₐₛ(SO₂) Asymmetric StretchingSulfonamides rsc.org
1155 - 1143νₛ(SO₂) Symmetric StretchingSulfonamides rsc.org
914 - 897ν(S-N) StretchingSulfonamides rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a single crystal, allowing for the precise determination of atomic positions in the solid state. This technique is invaluable for establishing the three-dimensional architecture, conformational preferences, and intermolecular interactions of a molecule. researchgate.netmdpi.com

For 3-Methyl-1λ⁶,4-thiazepane-1,1-dione, X-ray diffraction analysis would yield precise measurements of all bond lengths, bond angles, and torsion (dihedral) angles. This data is critical for defining the exact geometry of the seven-membered thiazepane ring, which can adopt various conformations such as a twist-chair or boat-like structure to minimize steric strain. researchgate.net The analysis would confirm the tetrahedral geometry around the sulfur atom of the sulfonyl group and provide exact values for the S=O, S-C, and S-N bond lengths. The orientation of the methyl group at the C-3 position (axial vs. equatorial) relative to the ring would also be definitively established. mdpi.com

ParameterExpected Value (Based on Analogous Structures)
S=O Bond Length~1.43 Å
S-N Bond Length~1.63 Å
S-C Bond Length~1.77 Å
O-S-O Bond Angle~118°
C-S-N Bond Angle~105°
Ring Dihedral AnglesVariable (defining a non-planar conformation)

Note: Data are representative values based on general data for sulfonamides and related heterocyclic systems. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. chemguide.co.uk For 3-Methyl-1λ⁶,4-thiazepane-1,1-dione (molecular formula C₅H₁₁NO₂S), the molecular ion peak (M⁺) would provide its exact molecular weight.

The fragmentation of the molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. youtube.com For this compound, several fragmentation pathways are plausible. Alpha-cleavage, the breaking of a C-C bond adjacent to a heteroatom, is a common pathway for amines and sulfides. miamioh.edu Therefore, cleavage adjacent to the nitrogen atom is expected. The loss of the methyl group at C-3 would result in an [M-15]⁺ fragment. Another characteristic fragmentation for some sulfonamides is the elimination of sulfur dioxide (SO₂), which would produce an [M-64]⁺ ion. The analysis of these fragmentation patterns allows for the step-by-step reconstruction of the molecule's structure. arkat-usa.org

m/z ValueProposed Fragment IdentityFragmentation Pathway
149[C₅H₁₁NO₂S]⁺Molecular Ion (M⁺)
134[C₄H₈NO₂S]⁺Loss of methyl radical (•CH₃)
85[C₅H₁₁N]⁺Loss of sulfur dioxide (SO₂)
72[C₄H₁₀N]⁺Alpha-cleavage at C5-S bond
56[C₃H₆N]⁺Cleavage of the thiazepane ring

Note: The m/z values are calculated for the most abundant isotopes. Fragmentation is predictive and based on general principles. libretexts.orgdocbrown.info

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. rsc.org This technique is most informative for compounds containing chromophores—functional groups with π-electrons or non-bonding electrons that can be excited by UV-Vis radiation.

The structure of 3-Methyl-1λ⁶,4-thiazepane-1,1-dione is a saturated heterocyclic system. It lacks conjugated π-systems, aromatic rings, or carbonyl groups that typically act as strong chromophores and absorb in the 200–800 nm range. The electronic transitions available to this molecule are primarily high-energy sigma-to-sigma-star (σ→σ) and n-to-sigma-star (n→σ) transitions associated with the C-C, C-H, C-N, C-S single bonds and the lone pairs on the nitrogen and oxygen atoms. These transitions typically occur at wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. nist.gov Consequently, a UV-Vis spectrum of 3-Methyl-1λ⁶,4-thiazepane-1,1-dione is expected to be largely featureless in the 200-800 nm region, indicating the absence of low-energy electronic transitions.

Spectral RegionExpected AbsorptionReason
Visible (400-800 nm)NoneNo chromophore for low-energy transitions
UV (200-400 nm)None / NegligibleAbsence of conjugated π-systems or carbonyl groups
Far-UV (<200 nm)Likely (n→σ*)Transitions involving non-bonding electrons on N, O

Conformational Analysis of 1,4 Thiazepane 1,1 Dione Derivatives

Seven-Membered Ring Conformational Preferences

Seven-membered rings, like the thiazepane ring in 3-Methyl-1λ⁶,4-thiazepane-1,1-dione, are characterized by a high degree of flexibility, leading to a variety of possible conformations. Unlike the well-defined chair conformation of cyclohexane (B81311), seven-membered rings can adopt several low-energy forms, including chair, boat, twist-chair, and twist-boat conformations. The interplay between angle strain, torsional strain, and transannular interactions dictates the preferred conformation.

The conformational landscape of seven-membered rings is often described in terms of two main families of conformations: the chair and boat families. Within these families, there exist twisted forms that are often energetically more favorable.

Chair and Twist-Chair Forms: The chair conformation of a seven-membered ring is analogous to that of cyclohexane, with one part of the ring puckered out of the plane of the other atoms. However, in seven-membered rings, the chair form is more flexible and can undergo pseudorotation to various twist-chair forms. These twist-chair conformations often represent energy minima on the potential energy surface. For instance, in ε-caprolactone, a seven-membered lactone, the most stable form is a chair conformation. smu.edunih.govresearchgate.net

Boat and Twist-Boat Forms: The boat conformation, also analogous to its cyclohexane counterpart, typically has higher energy due to steric hindrance between the "flagpole" positions and eclipsing interactions. However, by twisting, the boat form can relieve some of this strain to adopt a more stable twist-boat conformation. smu.edunih.govresearchgate.net In many seven-membered ring systems, the twist-boat conformation is a local energy minimum and can be significantly populated at room temperature. For N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, a twist-boat ring conformation was identified as a low-energy state. researchgate.net

The relative energies of these conformations are influenced by the nature of the atoms in the ring and the substituents present.

Pseudorotation is a process in which a cyclic molecule interconverts between different conformations without passing through a high-energy planar state. wikipedia.org For seven-membered rings, this process is more complex than in five-membered rings and involves movement through a series of chair, twist-chair, boat, and twist-boat forms. researchgate.net The interconversion between these forms occurs along specific, low-energy pathways on the potential energy surface.

The conformational space of a seven-membered ring can be described by a set of puckering coordinates. smu.edunih.gov The pseudorotation pathways connect the various energy minima (stable conformers) and transition states on this surface. For example, the boat-twist-boat pseudorotation cycle has been described for ε-caprolactone. smu.edunih.govresearchgate.net While specific pathways for 3-Methyl-1λ⁶,4-thiazepane-1,1-dione have not been explicitly detailed in the literature, it is expected to follow similar complex interconversion routes characteristic of seven-membered heterocyclic systems.

Influence of the 1,1-Dioxide (Sulfone) Group on Ring Conformation

The presence of a sulfone (SO₂) group at the 1-position of the 1,4-thiazepane (B1286124) ring significantly influences its conformational preferences. The sulfone group is a strong hydrogen bond acceptor and its geometry, with a tetrahedral sulfur atom and two oxygen atoms, imposes specific steric and electronic constraints on the ring. enamine.netiomcworld.com

The C-S-C bond angle within the sulfone group and the S-O bond lengths are different from those of a simple thioether, which can alter the puckering of the ring. nih.gov The bulky and polar nature of the sulfone group can lead to a preference for certain conformations to minimize unfavorable steric and electrostatic interactions. In cyclic sulfones, the sulfonyl group can enforce conformational constraints, which is a feature utilized in drug design. enamine.netiomcworld.com While detailed studies on the specific impact of the sulfone group on the 1,4-thiazepane ring are limited, it is anticipated to favor conformations that accommodate the steric bulk and dipole moment of the SO₂ moiety.

Steric and Electronic Effects of the 3-Methyl Substituent on Conformational Equilibria

The introduction of a methyl group at the 3-position of the 1,4-thiazepane-1,1-dione ring further complicates the conformational landscape. The methyl group can occupy different positions (e.g., axial-like or equatorial-like) in the various ring conformations, leading to different energetic stabilities.

The primary influence of the methyl group is steric hindrance. msu.edunih.govresearchgate.net In a given conformation, the methyl group will prefer a position that minimizes steric clashes with other atoms in the ring, particularly with axial or flagpole hydrogens. libretexts.org This is analogous to the preference for equatorial substituents in cyclohexane to avoid 1,3-diaxial interactions. libretexts.org Therefore, conformations that place the 3-methyl group in a pseudo-equatorial position are generally expected to be more stable. The size of the substituent is a critical factor, with larger groups having a more pronounced effect on the conformational equilibrium. libretexts.org

Computational Approaches to Conformational Landscape Exploration

Computational chemistry provides powerful tools for exploring the complex potential energy surfaces of flexible molecules like 3-Methyl-1λ⁶,4-thiazepane-1,1-dione.

Molecular Mechanics (MM): This method uses classical force fields to rapidly calculate the energies of different conformations, making it suitable for initial conformational searches to identify a broad range of possible low-energy structures.

Density Functional Theory (DFT): DFT calculations offer a higher level of theory and provide more accurate energies and geometries for the identified conformers. researchgate.netrsc.orgmdpi.comnih.gov This method is widely used to study the structures and relative stabilities of different conformers of heterocyclic molecules. researchgate.net For instance, DFT calculations have been employed to investigate the conformational preferences of benzodiazepines and to elucidate the stability of different isomers. mdpi.com

Ab initio methods: These methods, based on first principles of quantum mechanics, can provide very accurate results but are computationally more expensive. They are often used to refine the energies of the most stable conformers found by other methods. nih.gov

These computational approaches can be used to generate a detailed map of the conformational landscape, including the geometries and relative energies of stable conformers and the energy barriers for their interconversion.

Experimental Methodologies for Conformational Study

Experimental techniques are crucial for validating the results of computational studies and providing a direct insight into the conformational behavior of molecules in different phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular conformation in solution. capes.gov.brrsc.org Temperature-dependent NMR studies can be used to determine the energy barriers for conformational interconversions, such as ring inversion. capes.gov.br The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide information about the dihedral angles and internuclear distances, respectively, which helps in assigning the predominant conformation in solution. nih.gov

X-ray Crystallography: This technique provides the precise three-dimensional structure of a molecule in the solid state. rsc.orgnih.govmdpi.commdpi.com While the conformation in the crystal may not be the most stable one in solution, it provides a valuable starting point for computational studies and confirms the possible geometries that the molecule can adopt.

Microwave Spectroscopy: This gas-phase technique can provide highly accurate rotational constants, from which the molecular geometry of individual conformers can be determined with high precision. nih.gov

By combining these computational and experimental methods, a comprehensive understanding of the conformational preferences of 3-Methyl-1λ⁶,4-thiazepane-1,1-dione can be achieved.

Variable Temperature NMR Spectroscopy

Variable temperature NMR spectroscopy is a powerful technique for investigating the dynamic conformational equilibria of molecules in solution. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the relative populations of different conformers and the energy barriers to their interconversion.

A hypothetical variable temperature NMR study on this compound might involve the analysis of coalescence temperatures and chemical shift changes of specific protons or carbons to calculate the free energy of activation (ΔG‡) for conformational exchange processes. The following table illustrates the type of data that could be generated from such a study.

ParameterHypothetical Value
Coalescence Temperature (Tc)-
Free Energy of Activation (ΔG‡)-
Major Conformer Population at 298 K-
Minor Conformer Population at 298 K-
No experimental data is currently available in the reviewed literature.

Single Crystal X-ray Diffraction Insights into Preferred Conformations

Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles, which collectively define its conformation. This technique offers a static picture of the molecule in its lowest energy state within the crystal lattice.

As with spectroscopic methods, there is a notable absence of published single-crystal X-ray diffraction data for 3-Methyl-1,4-thiazepane-1,1-dione. A crystallographic study would definitively establish the preferred solid-state conformation of the thiazepane ring and the stereochemical relationship of the methyl substituent. This information is invaluable for computational modeling and for understanding intermolecular interactions in the solid state.

Should a crystal structure become available, key parameters such as the puckering of the seven-membered ring and the specific bond angles and lengths around the sulfur and nitrogen atoms would be of significant interest. The table below is a template for the kind of crystallographic data that would be expected from such an analysis.

Crystallographic ParameterHypothetical Value
Crystal System-
Space Group-
C-S Bond Length (Å)-
C-N Bond Length (Å)-
Ring Conformation-
Methyl Group Orientation-
No experimental data is currently available in the reviewed literature.

Computational and Theoretical Investigations of 1,4 Thiazepane 1,1 Dione Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods, grounded in quantum mechanics, provide a detailed picture of electron distribution and its influence on molecular properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. mdpi.comespublisher.com By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov For 1,4-thiazepane-1,1-dione derivatives, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G**, help in understanding their conformational preferences. espublisher.comespublisher.com The seven-membered thiazepane ring can adopt various conformations, and DFT allows for the identification of the lowest energy, and therefore most probable, structures. These calculations are also crucial for determining the relative stabilities of different isomers or substituted derivatives.

Table 1: Representative DFT-Calculated Geometrical Parameters for a 1,4-Thiazepane-1,1-dione Derivative

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-S 1.80 C-S-C 102.5
S=O 1.45 O-S-O 118.0
C-N 1.47 C-N-C 115.2
C-C 1.54 S-C-C 110.8
N-H 1.01 C-C-N 112.3

Note: These are hypothetical values for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For 1,4-thiazepane-1,1-dione derivatives, FMO analysis helps in predicting their reactivity in various chemical reactions. espublisher.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a 1,4-Thiazepane-1,1-dione Derivative

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap (ΔE) 5.3

Note: These are hypothetical values for illustrative purposes.

Local reactivity descriptors, like Fukui functions, identify the most reactive sites within a molecule. These functions indicate which atoms are most susceptible to nucleophilic, electrophilic, or radical attack, offering a more detailed picture of reactivity than FMO analysis alone.

Table 3: Representative Global Reactivity Descriptors for a 1,4-Thiazepane-1,1-dione Derivative

Descriptor Value (eV)
Electronegativity (χ) 3.85
Chemical Hardness (η) 2.65
Global Softness (S) 0.19

Note: These are hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. nih.gov Red areas represent regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas indicate positive potential, prone to nucleophilic attack. Green regions are neutral. For 1,4-thiazepane-1,1-dione derivatives, MEP maps can identify the electron-rich oxygen atoms of the sulfone group and electron-deficient regions, providing insights into their intermolecular interactions. nih.govnih.gov

Molecular Dynamics Simulations for Structural Dynamics and Interactions

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic movements, conformational changes, and intermolecular interactions of 1,4-thiazepane-1,1-dione derivatives in a simulated environment, such as in a solvent or interacting with a biological target. nih.gov These simulations provide valuable information on the flexibility of the thiazepane ring and how the molecule interacts with its surroundings over time.

Theoretical Mechanistic Studies

Theoretical mechanistic studies employ computational methods to investigate the pathways of chemical reactions. For reactions involving 1,4-thiazepane-1,1-dione derivatives, these studies can elucidate the transition state structures, activation energies, and reaction coordinates. This information is crucial for understanding how these compounds are synthesized and how they might react in biological systems, providing a deeper understanding of their chemical behavior. researchgate.net

Regioselectivity and Reaction Pathway Predictions

While specific studies on 3-Methyl-1lambda6,4-thiazepane-1,1-dione are not available, computational methods like Density Functional Theory (DFT) are frequently used to predict the regioselectivity in the formation of seven-membered heterocyclic rings. The formation of the 1,4-thiazepane (B1286124) ring typically involves the reaction of a bifunctional starting material, such as a molecule containing both an amino and a thiol group, with a suitable electrophile.

Theoretical calculations would typically be employed to model the different possible reaction pathways and determine the most energetically favorable route. For a substituted precursor, such as one that would lead to a 3-methyl derivative, multiple isomers could potentially form. DFT calculations can predict the preferred site of reaction by analyzing the activation energies of the competing pathways. For instance, in cycloaddition reactions leading to seven-membered rings, the regioselectivity is often dictated by the electronic properties of the reactants. The analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can reveal the most likely sites for nucleophilic and electrophilic attack, thus predicting the final regiochemical outcome.

In analogous systems, it has been shown that the presence of substituents can significantly influence the electron distribution and steric hindrance, thereby directing the regioselectivity of the cyclization step. A hypothetical reaction to form a 3-methyl-substituted thiazepane could proceed via different cyclization modes. Computational modeling would assess the energy barriers for each pathway, with the lowest energy barrier indicating the most probable product.

Table 1: Hypothetical Energy Profile for Competing Reaction Pathways in Thiazepane Formation

Reaction Pathway Calculated Activation Energy (kcal/mol) Predicted Major Product
Pathway A (leading to 3-methyl isomer) Lower ΔG‡ Yes

Note: This table is illustrative and based on general principles of computational chemistry, as specific data for this compound is not available.

Transition State Analysis for Thiazepane Ring Formation

The formation of a cyclic structure like a thiazepane ring proceeds through a high-energy transition state. Transition state theory and computational chemistry allow for the detailed analysis of these transient structures. By locating the transition state on the potential energy surface, chemists can gain insight into the geometry and electronic structure of the molecule at the point of bond formation.

For the cyclization leading to a 1,4-thiazepane-1,1-dione, computational analysis would involve identifying the transition state for the intramolecular nucleophilic attack that closes the ring. The geometry of this transition state, including the forming bond lengths and angles, provides crucial information about the reaction mechanism. For instance, a highly asynchronous transition state, where one bond is significantly more formed than another, would suggest a stepwise mechanism, possibly involving a charged intermediate. Conversely, a synchronous transition state would indicate a concerted process.

The vibrational frequencies of the calculated transition state are also analyzed; a single imaginary frequency corresponds to the motion along the reaction coordinate leading from reactant to product. The magnitude of this imaginary frequency can be related to the curvature of the potential energy surface at the transition state.

Structure-Property Relationship (SPR) Studies (Non-Biological)

Structure-property relationship studies aim to correlate the chemical structure of a molecule with its physical and chemical properties. For cyclic sulfones like this compound, these studies are crucial for understanding their behavior in various applications outside of a biological context.

The sulfone group (SO₂) is a key feature of this molecule. It is a strong electron-withdrawing group and a hydrogen bond acceptor. These characteristics significantly influence the molecule's properties. The presence of the sulfone moiety generally increases the polarity and melting point of a compound compared to its non-oxidized thioether analog.

Quantitative structure-property relationship (QSPR) models can be developed to predict properties such as solubility, boiling point, and thermal stability based on molecular descriptors. These descriptors can be derived from the compound's 2D or 3D structure and can include topological indices, quantum chemical parameters, and steric descriptors.

For 1,4-thiazepane-1,1-dione derivatives, key structural features that would be varied in an SPR study include:

The nature and position of substituents on the thiazepane ring (e.g., the methyl group at the 3-position).

The conformation of the seven-membered ring.

The introduction of a methyl group at the 3-position is expected to influence the molecule's lipophilicity and conformational preferences. Different substituents could be computationally modeled to predict their effect on properties like the dipole moment and polarizability.

Table 2: Predicted Physicochemical Properties of Substituted 1,4-Thiazepane-1,1-diones based on General SPR Principles

Substituent at C3 Predicted Dipole Moment (Debye) Predicted Water Solubility
H Lower Higher
Methyl Slightly Higher Lower

Note: This table is illustrative and represents expected trends based on general chemical principles, as specific experimental or computational data for these compounds is not available.

Synthetic Transformations and Reactivity of the 3 Methyl 1λ⁶,4 Thiazepane 1,1 Dione Framework

Reactivity of the 1,4-Thiazepane-1,1-dione Ring System

The 1,4-thiazepane-1,1-dione ring is a robust heterocyclic structure. Its reactivity is largely centered around the carbon atoms activated by the adjacent nitrogen and sulfone groups.

Reactions at the Activated Carbon Centers (e.g., Adjacent to Sulfone, Nitrogen)

The carbon atoms alpha to the sulfone group (C2 and C7) and those adjacent to the ring nitrogen (C3 and C5) are activated towards various transformations. The sulfonyl group is strongly electron-withdrawing, which significantly increases the acidity of the protons on the adjacent carbon atoms. wikipedia.org

Deprotonation of the α-carbons to the sulfone can be achieved using a strong, non-nucleophilic base, generating a resonance-stabilized carbanion. This nucleophilic center can then react with a range of electrophiles, allowing for the introduction of various substituents.

Table 1: Potential Reactions at Activated Carbon Centers

Position Activating Group Type of Reaction Potential Reagents Product Type
C2, C7 Sulfone (-SO₂-) Alkylation Base (e.g., n-BuLi), then R-X C-alkylated derivative
C2, C7 Sulfone (-SO₂-) Acylation Base, then RCOCl C-acylated derivative
C2, C7 Sulfone (-SO₂-) Aldol Addition Base, then RCHO β-hydroxy sulfone
C3, C5 Nitrogen (-NH-) Oxidation Oxidizing agents Lactam

Pyrroles, for instance, are known to be extensively metabolized by cytochrome P450s, with oxidation being preferred on the carbons adjacent to the nitrogen. hyphadiscovery.com Similar oxidative transformations could potentially occur at the C3 and C5 positions of the thiazepane ring. Furthermore, modern synthetic methods, such as organic photoredox catalysis, have enabled the β-functionalization of saturated aza-heterocycles, which could be applicable to the C5 position. nih.gov

Ring Opening and Rearrangement Pathways

While the 1,4-thiazepane-1,1-dione ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions. Such reactions are often driven by ring strain, the presence of heteroatoms, and the nature of the reagents employed. For example, the ring opening of azetidines fused to benzodiazepine (B76468) rings is a known strategy for creating functionalized derivatives. mdpi.com

Potential pathways for ring-opening include:

Reductive Cleavage: Strong reducing agents could cleave the C-S bonds of the sulfone, leading to a linear amino alcohol derivative.

Nucleophilic Attack: Attack by a strong nucleophile at a carbon atom adjacent to the nitrogen or sulfur could initiate a ring-opening cascade. The synthesis of 1,4-thiazepanones often involves a tandem conjugate addition/cyclization reaction, suggesting that the reverse reaction, a retro-Michael type ring opening, might be possible under certain conditions. nih.gov

Rearrangements: Smiles-type rearrangements have been utilized in the synthesis of 1,4-thiazepin-5(4H)-one derivatives, indicating the potential for intramolecular rearrangements within this heterocyclic system. nih.gov The Ramberg–Bäcklund reaction, a hallmark reaction of sulfones, could be a potential rearrangement pathway if a halogen is introduced at an alpha-carbon, leading to a cyclic alkene upon elimination of sulfur dioxide. wikipedia.orgiomcworld.com

Functional Group Interconversions on the Methyl Substituent (Position 3)

The methyl group at the C3 position, being adjacent to the ring nitrogen, is a key site for introducing molecular diversity. Its aliphatic C-H bonds can be selectively functionalized through various modern synthetic methodologies.

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functional groups. Site-selective oxidation of methyl groups on heterocyclic scaffolds to aldehydes (via acetals) has been achieved electrochemically. nih.gov Metal-free strategies using I₂/DMSO can also facilitate the oxidation of methyl groups on aza-aromatics. researchgate.net Such transformations would convert the 3-methyl group into a hydroxymethyl, formyl, or carboxyl group, which can serve as handles for further synthetic elaboration. Remote C-H oxidation is also possible in nitrogen-containing molecules through the use of iron catalysts, often requiring the nitrogen to be complexed with a Brønsted or Lewis acid. nih.gov

Halogenation: Radical halogenation of the methyl group could introduce a halide, which can then be displaced by a wide variety of nucleophiles to install different functional groups.

Deprotonation/Alkylation: While less common for a simple methyl group in this position, if further activated, it could potentially be deprotonated and reacted with electrophiles.

Reactivity of the Sulfone Moiety

The sulfone group is one of the most stable organosulfur functional groups and is generally unreactive towards many reagents. iomcworld.comiomcworld.com Its primary role is often to influence the reactivity of the rest of the molecule by acting as a strong electron-withdrawing group and a good hydrogen bond acceptor. iomcworld.com However, under specific and often harsh conditions, the sulfone itself can react.

Reductive Desulfonylation: This is the most common reaction involving the removal of the sulfone group. It involves the replacement of the C-SO₂-C moiety with a C-H bond (or C-C bond in elimination variants). researchgate.net This transformation typically requires potent reducing agents such as sodium amalgam, samarium(II) iodide, or tin hydrides. wikipedia.orgresearchgate.net

Ramberg–Bäcklund Reaction: This reaction transforms an α-halo sulfone into an alkene through treatment with a strong base, with the extrusion of sulfur dioxide. wikipedia.org For the 3-methyl-1,4-thiazepane-1,1-dione framework, this would require prior halogenation at the C2 position to yield a bicyclic alkene.

Julia Olefination: While not directly applicable to the cyclic sulfone itself, this reaction highlights the utility of sulfones in synthesis. Reductive elimination of β-hydroxy sulfones leads to the formation of alkenes. researchgate.net

Annulation Reactions to Form Fused Thiazepane-1,1-dione Systems

Annulation reactions provide a powerful strategy for constructing polycyclic systems from the 3-methyl-1,4-thiazepane-1,1-dione core. These reactions involve the formation of a new ring fused to the existing thiazepane framework. The inherent functionality of the thiazepane ring, namely the nucleophilic nitrogen and the activatable α-sulfonyl carbons, can be exploited for this purpose. For instance, the synthesis of furan-fused 1,4-thiazepines has been reported, and these products can subsequently participate in Diels-Alder reactions to build even more complex structures. researchgate.net Similarly, various fused heterocyclic compounds have been prepared from precursors like cyclohexane-1,4-dione. nih.gov

Table 2: Potential Annulation Strategies

Reacting Site(s) Co-reactant Type Reaction Type Fused Ring Formed
N4, C5 α,β-Unsaturated ketone Michael addition / Aldol condensation Fused dihydropyridine
C2-carbanion, N4 Bifunctional electrophile (e.g., X-R-Y) Sequential alkylation/acylation Fused pyrazinone or similar heterocycles
C3-substituent, N4 Diketo compound Paal-Knorr type synthesis Fused pyrrole

For example, a functionalized C3-substituent (e.g., a 3-(2-oxoethyl) group installed via functional group interconversion) could undergo a condensation reaction with the N4 amine and a suitable co-reactant to form a fused pyrimidine (B1678525) or pyrazine (B50134) ring.

Electrophilic and Nucleophilic Reactions with Thiazepane Derivatives

The 3-methyl-1,4-thiazepane-1,1-dione framework possesses both nucleophilic and latent nucleophilic sites, as well as electrophilic centers, making it amenable to a variety of reactions.

Nucleophilic Reactions: The secondary amine at the N4 position is the primary nucleophilic site. It can readily react with electrophiles such as alkyl halides and acyl chlorides in alkylation and acylation reactions, respectively. researchgate.net This allows for the introduction of a wide array of substituents at the nitrogen atom, which is a common strategy in medicinal chemistry to modulate pharmacological properties. A second, and very important, nucleophilic site is the carbanion generated at the C2 position upon deprotonation, as discussed in section 6.1.1.

Electrophilic Reactions: The saturated nature of the ring limits direct electrophilic attack on the carbon skeleton. However, electrophilic reagents will readily target the lone pair of electrons on the nitrogen atom. If unsaturation is introduced into the ring, for example through an elimination reaction, the resulting double bond could undergo electrophilic addition. In cases where a conjugated system is formed, both 1,2- and 1,4-addition products could be expected, with the product ratio often depending on reaction conditions such as temperature. libretexts.orglibretexts.orgchemistrysteps.com

Advanced Research Directions and Methodological Innovations in Thiazepane Chemistry

Development of Novel Synthetic Methodologies for Accessing Diverse Thiazepane-1,1-dione Libraries

The synthesis of thiazepane-1,1-diones, the structural class to which 3-Methyl-1lambda6,4-thiazepane-1,1-dione belongs, has been a subject of significant research. Traditional methods for the synthesis of the precursor 1,4-thiazepanones often involved lengthy reaction times and harsh conditions, limiting the ability to generate diverse libraries for high-throughput screening. nih.gov For instance, the cyclization of cysteamine (B1669678) with α,β-unsaturated esters under basic conditions could take several days and often resulted in low yields. nih.gov

Recent advancements have focused on developing more efficient and versatile synthetic routes. A notable development is the one-pot synthesis of 1,4-thiazepanones from α,β-unsaturated esters and 1,2-amino thiols. nih.gov This approach significantly reduces reaction times to as little as 30 minutes to 3 hours and provides good yields across a broad scope of substrates. nih.gov The use of trifluoroethyl esters has been shown to improve reactivity under milder conditions, enhancing the compatibility with various functional groups. nih.gov Once the thiazepanone precursor is formed, it can be readily reduced to the corresponding thiazepane. The subsequent oxidation of the sulfur atom would yield the target thiazepane-1,1-dione scaffold.

These modern methodologies are crucial for the construction of diverse thiazepane-1,1-dione libraries. By varying the substituents on the starting materials, a wide array of analogs can be synthesized, which is essential for exploring structure-activity relationships (SAR) in drug discovery programs. The automation of these synthetic protocols further enables the rapid generation of large compound libraries. researchgate.net

Table 1: Comparison of Synthetic Methodologies for 1,4-Thiazepanone Scaffolds
MethodStarting MaterialsReaction TimeYieldKey AdvantagesLimitations
Traditional CyclizationCysteamine, α,β-unsaturated esters3-7 daysLow to moderateSimple starting materialsLong reaction time, harsh conditions, low yield nih.gov
Beckmann/Schmidt RearrangementTetrahydro-1,4-thiapyranonesVariesModerateAccess to seven-membered ringLimited starting material access, potential for regioisomers nih.gov
One-Pot Cyclization1,2-amino thiols, α,β-unsaturated trifluoroethyl esters0.5-3 hoursGood to excellentFast, efficient, broad scope, milder conditions nih.govRequires specific ester activation nih.gov
Automated Parallel SynthesisMultifunctional vinyl sulfonamide linchpinVariesHigh-throughputRapid library generationRequires specialized equipment researchgate.net

Computational-Guided Design and Synthesis of Thiazepane Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties. For thiazepane derivatives, computational methods are employed to predict their three-dimensional conformations, electronic properties, and potential interactions with biological targets. mdpi.com

Density Functional Theory (DFT) calculations can be used to study the geometrical and electronic properties of thiazepane-1,1-diones. mdpi.comresearchgate.net These studies provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. Molecular docking simulations can then be used to predict the binding modes of these compounds within the active site of a target protein, helping to prioritize which derivatives to synthesize. mdpi.com This in silico screening approach saves significant time and resources compared to traditional high-throughput screening of large, uncurated libraries.

The design of novel thiazepane derivatives often involves identifying key pharmacophoric features required for biological activity. nih.gov Computational tools can help in designing molecules that present these features in the correct spatial orientation. For example, the rigid, yet three-dimensional, nature of the thiazepane-1,1-dione scaffold can be computationally modeled to assess its suitability for fitting into specific protein binding pockets.

Integration of Thiazepane Scaffolds into Complex Molecular Architectures

The thiazepane-1,1-dione scaffold can serve as a versatile building block for the construction of more complex molecular architectures. Its unique three-dimensional shape can be exploited to create molecules with novel biological activities. The integration of this scaffold into known privileged structures is a common strategy in medicinal chemistry to generate new chemical entities with improved pharmacological profiles. nih.govresearchgate.net

For instance, the thiazepane ring can be fused with aromatic systems to create benzothiazepine (B8601423) or dibenzothiazepine derivatives, which are present in a number of centrally acting drugs. nih.gov While this compound is a saturated heterocycle, the principles of incorporating the core thiazepane structure into larger, more complex molecules remain relevant. The functional handles on the thiazepane ring, such as the nitrogen atom, can be used as points for further chemical elaboration, allowing for the attachment of other molecular fragments to build complexity. nih.gov This approach, often part of a diversity-oriented synthesis strategy, aims to populate novel areas of chemical space. nih.gov

Exploration of New Reactivity Patterns for Thiazepane-1,1-dione Derivatives

Understanding the reactivity of the thiazepane-1,1-dione scaffold is crucial for its chemical modification and the synthesis of new derivatives. The presence of the sulfone group significantly influences the electronic properties of the ring, and the secondary amine provides a handle for various chemical transformations.

The nitrogen atom can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents. nih.gov The carbonyl group in the precursor thiazepanones can be reduced to a methylene (B1212753) group, as is common in the synthesis of thiazepanes from their keto-analogs. researchgate.net The methyl group at the 3-position of this compound may also influence the reactivity of the neighboring positions.

Furthermore, the exploration of ring-opening and ring-expansion reactions could lead to novel heterocyclic systems. The stability of the thiazepane-1,1-dione ring under various reaction conditions is an important aspect to be studied to define the scope of its utility in synthetic chemistry. The sulfone moiety is generally stable, but its influence on the reactivity of adjacent C-H bonds could be explored for late-stage functionalization.

Role of Thiazepane Scaffolds in Chemical Space Exploration for Fragment-Based Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. This approach relies on screening small, low-molecular-weight compounds (fragments) that typically bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent drug candidates.

Thiazepane scaffolds, including this compound, are particularly well-suited for FBDD. nih.gov One of the key challenges in FBDD is the tendency for fragment libraries to be dominated by flat, aromatic compounds. nih.gov Thiazepanes possess a distinct three-dimensional character, which allows them to explore different regions of protein binding sites compared to their flatter counterparts. nih.govnih.gov This increased three-dimensionality has been shown to improve binding specificity. nih.gov

The relatively simple and rigid structure of the thiazepane-1,1-dione core makes it an attractive starting point for fragment elaboration. Its good water solubility is another advantageous property for screening assays. nih.gov Libraries of diverse thiazepane derivatives can be screened against various biological targets to identify novel starting points for drug discovery programs. nih.govnih.gov

Table 2: Thiazepane-Based Fragments and Their Potential in Drug Discovery
Fragment ScaffoldKey FeaturesPotential TargetsRelevance to FBDD
1,4-Thiazepanone3D shape, hydrogen bond donor/acceptorBromodomains (e.g., BRD4) nih.govUnderrepresented 3D scaffold in fragment libraries nih.gov
Acylated 1,4-Thiazepane (B1286124)Introduces vector for fragment growingBET bromodomains nih.govAmenable to synthetic elaboration nih.gov
Thiazepane-1,1-dioneIncreased polarity from sulfone groupKinases, ProteasesPotential for improved physicochemical properties

Future Prospects in the Academic Study of N,S-Heterocycles

The study of nitrogen- and sulfur-containing heterocycles continues to be a vibrant area of chemical research. The unique chemical and biological properties of these compounds ensure their continued relevance in medicinal chemistry and materials science. nih.gov

Future research in this area is likely to focus on several key aspects. The development of even more efficient, sustainable, and environmentally friendly synthetic methods will remain a priority. rsc.orgnih.gov This includes the use of novel catalysts, solvent-free reaction conditions, and flow chemistry approaches.

There is also a growing interest in the application of N,S-heterocycles in areas beyond traditional medicinal chemistry, such as in the development of new materials with interesting electronic or optical properties. The ability of the sulfur atom to exist in different oxidation states provides a means to fine-tune the electronic properties of these molecules.

Furthermore, the exploration of the biological activities of novel N,S-heterocycles will continue to be a major driver of research. The structural diversity that can be achieved with scaffolds like thiazepane-1,1-dione suggests that many more biologically active compounds are yet to be discovered. The continued development of computational tools will undoubtedly accelerate this process of discovery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-1λ⁶,4-thiazepane-1,1-dione, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of thiazepane derivatives often involves cyclization reactions or condensation of amines with sulfur-containing precursors. For example, analogous procedures (e.g., tetrachloromonospirocyclotriphosphazene synthesis) use THF as a solvent, triethylamine as a base, and multi-day reaction times under ambient conditions . Optimization may involve adjusting stoichiometry (e.g., molar ratios of reactants), solvent polarity, or temperature gradients. Reaction progress can be monitored via thin-layer chromatography (TLC) to isolate intermediates and minimize side products. Column chromatography is recommended for purification .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) be applied to confirm the structure of 3-Methyl-1λ⁶,4-thiazepane-1,1-dione?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and sulfur/oxygen electronic effects on adjacent carbons.
  • X-ray Crystallography : Resolve the bicyclic framework and confirm stereochemistry, as demonstrated for structurally related phosphazenes .
  • IR : Validate the presence of sulfone groups (S=O stretching at ~1150–1300 cm1^{-1}) and cyclic thiazepane rings.
  • Cross-referencing with computational models (e.g., DFT) enhances accuracy .

Q. What safety protocols are critical when handling sulfur-containing heterocycles like 3-Methyl-1λ⁶,4-thiazepane-1,1-dione?

  • Methodological Answer :

  • Use fume hoods for volatile solvents (e.g., THF) and inert atmospheres (N2_2/Ar) to prevent oxidation.
  • Wear PPE (gloves, goggles) due to potential irritancy of sulfur byproducts.
  • Follow waste disposal guidelines for sulfones and amines, as improper handling may lead to environmental hazards .

Advanced Research Questions

Q. How can reaction mechanisms for thiazepane ring formation be elucidated using kinetic studies or isotopic labeling?

  • Methodological Answer :

  • Kinetic Analysis : Monitor intermediates via stopped-flow NMR or HPLC to identify rate-determining steps (e.g., nucleophilic attack vs. cyclization).
  • Isotopic Labeling : Introduce 18O^{18}O or 34S^{34}S isotopes to track oxygen/sulfur participation in ring closure.
  • Computational modeling (e.g., DFT) can simulate transition states and validate experimental observations .

Q. What strategies resolve contradictions in spectroscopic data for sulfur-containing heterocycles, such as unexpected downfield shifts or split signals?

  • Methodological Answer :

  • Variable-Temperature NMR : Assess dynamic effects (e.g., ring puckering) causing signal splitting.
  • COSY/NOESY : Identify through-space interactions between protons in rigid bicyclic systems.
  • Crystallography vs. Spectroscopy : Cross-validate X-ray data with solution-state NMR to distinguish conformational flexibility from structural anomalies .

Q. How can the physicochemical properties (solubility, thermal stability) of 3-Methyl-1λ⁶,4-thiazepane-1,1-dione be systematically investigated for drug discovery applications?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under controlled atmospheres.
  • Solubility Studies : Use Hansen solubility parameters to screen solvents (e.g., DMSO, ethanol) and correlate with LogP values.
  • Hygroscopicity Testing : Measure moisture uptake under variable humidity to assess stability .

Q. What computational methods are suitable for predicting the reactivity of 3-Methyl-1λ⁶,4-thiazepane-1,1-dione in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Theory : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. acetonitrile).
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the thiazepane ring?

  • Methodological Answer :

  • Error Analysis : Compare basis set limitations in DFT (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ) with crystallographic thermal parameters (B-factors).
  • Conformational Sampling : Perform MD simulations to assess if experimental conditions favor non-equilibrium geometries .

Q. What experimental controls are essential when evaluating the biological activity of 3-Methyl-1λ⁶,4-thiazepane-1,1-dione to ensure reproducibility?

  • Methodological Answer :

  • Negative Controls : Include solvent-only and scaffold analogs (e.g., non-sulfone derivatives) to isolate sulfone-specific effects.
  • Dose-Response Curves : Use ≥3 independent replicates to calculate IC50_{50} values with error margins.
  • Stability Assays : Pre-incubate compounds in assay buffers to confirm integrity over time .

Tables for Key Data

Property Method Typical Range/Outcome Reference
Melting PointDSC120–150°C (decomposition)
S=O StretchingIR1150–1300 cm1^{-1}
1H^1H-NMR (CH3_3)400 MHz, CDCl3_3δ 1.2–1.5 ppm (triplet)
LogP (Predicted)HPLC Retention Time1.8–2.3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.